1-Ethylchrysene

Description

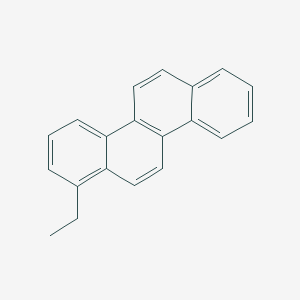

Structure

3D Structure

Properties

IUPAC Name |

1-ethylchrysene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-2-14-7-5-9-18-17(14)12-13-19-16-8-4-3-6-15(16)10-11-20(18)19/h3-13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOSGOLFNJPHJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC3=C(C2=CC=C1)C=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565764 |

Source

|

| Record name | 1-Ethylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6705-11-9 |

Source

|

| Record name | 1-Ethylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006705119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ETHYLCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PA6M2ZZ1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethylchrysene: Chemical Properties and Structure

This guide provides a comprehensive technical overview of 1-Ethylchrysene, a member of the polycyclic aromatic hydrocarbon (PAH) family. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, synthesis, and toxicological considerations of this compound, grounded in established scientific principles and supported by authoritative references.

Introduction to this compound: A Contextual Overview

This compound belongs to the class of ethylated polycyclic aromatic hydrocarbons, which are derivatives of chrysene. Chrysene itself is a natural constituent of coal tar and is formed during the incomplete combustion of organic materials.[1] As with many PAHs and their derivatives, ethylchrysenes are of significant interest to the scientific community due to their potential environmental presence and biological activity. The position of the ethyl group on the chrysene core profoundly influences the molecule's properties, including its carcinogenic potential.[2] Understanding the specific characteristics of each isomer, such as this compound, is therefore crucial for toxicological assessments and for applications in materials science where chrysene derivatives have shown utility.[3]

Molecular Structure and Identification

The foundational structure of this compound is the tetracyclic aromatic hydrocarbon, chrysene. An ethyl group is substituted at the C1 position of this core.

Molecular Identifiers for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₂₀H₁₆ | 256.34 | Not explicitly found |

| Chrysene (parent) | C₁₈H₁₂ | 228.29 | 218-01-9[4] |

| 1-Methylchrysene | C₁₉H₁₄ | 242.31[5] | 3351-28-8[6] |

| 6-Ethylchrysene | C₂₀H₁₆ | 256.34 | 2732-58-3[7] |

Structural Elucidation Workflow

The structural confirmation of this compound, following its synthesis, relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a definitive characterization.

Physicochemical Properties

Physicochemical Properties of Chrysene (CAS 218-01-9)

| Property | Value |

| Melting Point | 252-254 °C[3] |

| Boiling Point | 448 °C[3] |

| Density | 1.274 g/cm³ |

| Water Solubility | Insoluble (<0.0001 g/L)[3] |

| Appearance | White to light yellow crystalline solid[3] |

The addition of an ethyl group would be expected to slightly increase the molecular weight and likely decrease the melting and boiling points compared to the parent chrysene, due to a disruption in the crystal lattice packing. For instance, the isomer 6-Ethylchrysene has a reported melting point of 129-130 °C.[7]

Synthesis of this compound

The synthesis of specific ethylchrysene isomers requires regioselective methods to ensure the ethyl group is introduced at the desired position. A published method for the synthesis of this compound involves a multi-step process starting from a partially hydrogenated chrysene precursor.[8]

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a Grignard reaction on a corresponding ketone precursor, followed by dehydration and dehydrogenation steps.[8]

Experimental Protocol

The following is a generalized protocol based on the reported synthesis of this compound.[8]

-

Grignard Reaction:

-

To a solution of 1-keto-1,2,3,4,5,6-hexahydrochrysene in an appropriate anhydrous ether solvent (e.g., diethyl ether or THF), an ethereal solution of ethylmagnesium bromide is added dropwise at a controlled temperature (typically 0 °C).

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure.

-

-

Dehydration:

-

The crude alcohol from the previous step is dissolved in a suitable solvent (e.g., benzene or toluene).

-

A catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid, is added.

-

The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., saturated NaHCO₃ solution) and water, dried, and concentrated.

-

-

Dehydrogenation (Aromatization):

-

The resulting partially saturated ethylchrysene is dissolved in a high-boiling point solvent like benzene or toluene.

-

A dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added.

-

The mixture is refluxed for several hours until the aromatization is complete.

-

The reaction mixture is then cooled, and the product is purified, typically by column chromatography on silica gel, to yield pure this compound.

-

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet) in the aliphatic region, and a complex pattern of signals in the aromatic region corresponding to the protons on the chrysene core.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the two carbons of the ethyl group and a larger number of signals corresponding to the twenty carbons of the aromatic framework.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 256, corresponding to the molecular weight of this compound. The fragmentation pattern would likely show a prominent peak at m/z = 241, corresponding to the loss of a methyl group ([M-15]⁺).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹). Aromatic C=C stretching absorptions would be observed in the 1600-1450 cm⁻¹ region.

Toxicological Profile and Safety Considerations

The toxicology of specific ethylchrysene isomers is not as extensively studied as that of the parent compound or its methyl derivatives. However, it is prudent to handle all PAHs and their derivatives as potentially hazardous compounds.

Carcinogenicity

Many PAHs are known to be carcinogenic, with their biological activity often dependent on their metabolic activation to reactive intermediates, such as diol epoxides, which can form DNA adducts.[9][10] Studies on methylchrysene isomers have shown a strong dependence of carcinogenic activity on the position of the methyl group. For instance, 5-methylchrysene is a potent carcinogen, while other isomers are significantly less active.[2] This suggests that the position of the alkyl group on the chrysene skeleton is a critical determinant of carcinogenicity. The carcinogenicity of chrysene itself is classified by the IARC as Group 2B, meaning it is possibly carcinogenic to humans.[9] Given the structural similarity, this compound should be handled as a potential carcinogen until specific toxicological data becomes available.

General Safety Precautions

-

Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a scientifically significant derivative of the polycyclic aromatic hydrocarbon chrysene. While specific experimental data for this isomer is limited in the public domain, its synthesis is achievable through established organic chemistry methodologies. Its chemical and physical properties can be reasonably extrapolated from its parent compound and other alkylated isomers. As with all PAHs, this compound should be handled with care due to its potential toxicity. Further research into the specific biological activities of all ethylchrysene isomers is warranted to fully understand their structure-activity relationships and potential environmental and health impacts.

References

-

PubChem. 1-Methylchrysene. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. 6-Ethylchrysene. [Link]

- Hecht, S. S., Bond, F. T., & Mazzarese, R. (1981). Carcinogenicity of methylchrysenes. Science, 214(4523), 916–918.

-

National Center for Biotechnology Information. DNP-enhanced solid-state NMR spectroscopy of chromatin polymers. [Link]

- Abdel-Shafy, H. I., & Mansour, M. S. M. (2016). A review on polycyclic aromatic hydrocarbons: Source, environmental impact, effect on human health and remediation. Egyptian Journal of Petroleum, 25(1), 107-123.

- Abdel-Kareem, E. A.-J., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 8(3), 495-503.

- Breton, G. W. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy.

- Wood, A. W., Levin, W., Ryan, D., Thomas, P. E., Yagi, H., Mah, H. D., ... & Conney, A. H. (1977). Evidence for bay region activation of chrysene 1,2-dihydrodiol to an ultimate carcinogen. Cancer Research, 37(9), 3358-3366.

- Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 188.

- Neo, A. G. (n.d.). Synthesis of Heterocyclic Compounds by Photochemical Cyclizations. Laboratory of Bioorganic Chemistry and Membrane Bio.

- Hertkorn, N., Benner, R., Frommberger, M., Schmitt-Kopplin, P., Witt, M., Kaiser, K., ... & Hedges, J. I. (2006).

- Agency for Toxic Substances and Disease Registry (ATSDR). (2009).

-

CAS Common Chemistry. Chrysene. [Link]

- Jørgensen, K. B., & Joensen, M. (2008). Photochemical synthesis of chrysenols.

-

PubChem. Chrysene. National Center for Biotechnology Information. [Link]

-

Tice, N. C., et al. (2019). Synthesis, Characterization, and Electronic and Structural Calculations of Some 1,4-Disubstituted Cyclopenta[d][3][6]oxazines. ResearchGate.

- He, Y., Leszczynska, K., Kim, H., & Jankowiak, R. (2010). Synthesis and photoirradiation of isomeric ethylchrysenes by UVA light leading to lipid peroxidation. Chemical research in toxicology, 23(7), 1236–1244.

- Anderson, P. E., Raymer, M. L., Kelly, B. J., Reo, N. V., DelRaso, N. J., & Doom, T. E. (2009). Characterization of 1H NMR spectroscopic data and the generation of synthetic validation sets. Bioinformatics (Oxford, England), 25(22), 2992–3000.

- Luch, A. (2005). The carcinogenic effects of polycyclic aromatic hydrocarbons. Imperial College Press.

- The Organic Chemistry Tutor. (2022, January 7). Photochemical Azetine Synthesis with Emily Wearing (Episode 77) [Video]. YouTube.

- BenchChem. (2025). comparative study of the carcinogenic potential of methylchrysene isomers.

- ResearchGate. (2023). Environmental polycyclic aromatic hydrocarbon exposure in relation to metabolic syndrome in US adults.

- ResearchGate. (2025).

- National Center for Biotechnology Information. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes.

- National Center for Biotechnology Information. (n.d.).

- PubMed. (1981). Carcinogenicity of methylchrysenes.

- PubMed. (1995). Mutagenicity of Chrysene, Its Methyl and Benzo Derivatives, and Their Interactions With Cytochromes P-450 and the Ah-receptor; Relevance to Their Carcinogenic Potency.

- National Center for Biotechnology Information. (2013).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Carcinogenicity of methylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis and photoirradiation of isomeric ethylchrysenes by UVA light leading to lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Alkylated Chrysenes

An In-Depth Technical Guide to the Regioselective Synthesis of 1-Ethylchrysene for Advanced Research Applications

This document provides a comprehensive, technically detailed guide for the synthesis of this compound, a specific alkylated polycyclic aromatic hydrocarbon (PAH). This guide is intended for an audience of researchers, medicinal chemists, and toxicologists who require access to high-purity, isomerically specific chrysene derivatives for their studies. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the chosen synthetic strategy, and provide actionable protocols grounded in established literature.

Chrysene (C₁₈H₁₂) is a polycyclic aromatic hydrocarbon composed of four fused benzene rings, commonly found as a constituent of coal tar and creosote. While the parent chrysene molecule is of significant interest, its alkylated derivatives are of particular importance in environmental science and toxicology. Alkylated PAHs are major components of petrogenic contamination and their metabolic activation, toxicity, and carcinogenic potential can be profoundly influenced by the position and nature of the alkyl substituent.

The concentration of monomethylated chrysenes, for instance, can be ten times higher than the parent chrysene in crude oil. These alkylated forms can act as more potent agonists for the aryl hydrocarbon receptor (AHR), which regulates PAH metabolism, making the study of specific, pure isomers crucial. Accessing gram-scale quantities of isomerically pure compounds like this compound is often a prerequisite for in-depth toxicological assessments and for developing analytical standards, yet they are not always readily available commercially in such amounts.

This guide, therefore, details a robust and regioselective synthetic route to this compound, empowering research teams to produce this critical compound in-house.

Strategic Approach: Selecting a Regioselective Pathway

Several classical and modern synthetic methodologies could be envisioned for the synthesis of this compound.

-

Friedel-Crafts Acylation/Reduction: A traditional approach would involve the Friedel-Crafts acylation of chrysene with acetyl chloride, followed by reduction of the resulting ketone. However, this method is hampered by a lack of regioselectivity. The acylation of chrysene is known to yield a complex mixture of 2-, 4-, and 5-acetylchrysenes, necessitating challenging chromatographic separation of the isomers.

-

Suzuki Cross-Coupling: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful way to construct the chrysene core with high regiocontrol. This typically involves coupling a naphthalene-boronic acid with a functionalized phenyl halide to build the biaryl precursor for a final ring-closing step. While effective, this can be a multi-step process requiring synthesis of specifically functionalized precursors.

-

Photochemical Cyclization (Mallory Reaction): The Mallory reaction, an oxidative photochemical 6π-electrocyclization, stands out as a highly effective method for synthesizing substituted chrysenes. The reaction proceeds via a stilbenoid precursor, which can be readily synthesized using the Wittig reaction. Crucially, this pathway offers excellent regiochemical control. By using a stilbenoid precursor where one of the two potential cyclization positions is sterically blocked, the reaction can be directed to a single position. For the synthesis of a 1-substituted chrysene, this is the ideal strategy.

Based on this analysis, we have selected the Wittig Reaction followed by a Mallory Photocyclization as the preferred route. This two-stage approach provides a clear, high-yielding, and, most importantly, regioselective pathway to the target molecule, this compound.

Retrosynthetic Analysis

The chosen synthetic strategy is outlined in the following retrosynthetic analysis. The target molecule, this compound, is disconnected via the key Mallory photocyclization step to its stilbenoid precursor. This stilbene is then disconnected via the Wittig olefination to its constituent parts: a 1-naphthyl phosphonium ylide and 2-ethylbenzaldehyde.

Caption: Retrosynthetic pathway for this compound.

Synthesis of Precursors

This section details the preparation of the key intermediates required for the final cyclization step.

Stage 1: Synthesis of (1-Naphthylmethyl)triphenylphosphonium Chloride

The Wittig reagent is prepared by the reaction of triphenylphosphine with 1-(chloromethyl)naphthalene. This is a standard Sₙ2 reaction to form the phosphonium salt.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine (1.1 eq) and toluene.

-

Reaction: Add 1-(chloromethyl)naphthalene (1.0 eq) to the stirred solution.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. A white precipitate of the phosphonium salt will form.

-

Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the white solid under vacuum to yield the pure (1-naphthylmethyl)triphenylphosphonium chloride. The product is typically used in the next step without further purification.

Stage 2: Wittig Olefination to Synthesize the Stilbenoid Precursor

The Wittig reaction is a robust method for converting aldehydes or ketones into alkenes. Here, the phosphonium salt from Stage 1 is deprotonated to form the ylide, which then reacts with 2-ethylbenzaldehyde to yield the target stilbenoid, 1-(2-ethylstyryl)naphthalene.

Caption: Simplified mechanism of the Wittig Reaction.

Experimental Protocol:

-

Setup: In a flask, suspend (1-naphthylmethyl)triphenylphosphonium chloride (1.1 eq) and 2-ethylbenzaldehyde (1.0 eq, commercially available) in dichloromethane.

-

Base Addition: Add a 50% aqueous solution of sodium hydroxide (excess) to the flask. This two-phase system is a practical and effective method for generating the ylide in situ.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(2-ethylstyryl)naphthalene as a mixture of E/Z isomers. The E/Z ratio is inconsequential for the subsequent photocyclization, as the double bond isomerizes under the reaction conditions.

The Core Reaction: Mallory Photocyclization

This is the key step where the chrysene core is constructed. The stilbenoid precursor undergoes a 6π-electrocyclization upon irradiation with UV light, followed by oxidation to aromatize the newly formed ring, yielding this compound. The ethyl group at the ortho position of the phenyl ring sterically blocks cyclization at that side, ensuring the reaction proceeds exclusively to form the 1-substituted product.

Caption: Key stages of the Mallory Photocyclization reaction.

Experimental Protocol:

-

Setup: Prepare a solution of the stilbenoid precursor (1.0 eq) and iodine (I₂, ~1.2 eq) in a suitable solvent (e.g., cyclohexane or a mixture with an oxygen scavenger like cyclopentene) in a photochemical reactor vessel made of quartz or borosilicate glass. The concentration should be dilute (e.g., 0.01 M) to minimize side reactions.

-

Degassing: Degas the solution thoroughly by bubbling nitrogen or argon through it for at least 30 minutes to remove oxygen, which can quench the excited state and lead to side products.

-

Irradiation: Irradiate the solution with a medium-pressure mercury lamp (or another suitable UV source) while maintaining cooling (e.g., with a water jacket) to prevent thermal reactions. Monitor the reaction by TLC or HPLC.

-

Quenching: Once the starting material is consumed, cool the solution and quench the excess iodine by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Workup: Extract the product into an organic solvent like dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent and purify the crude product by column chromatography followed by recrystallization (e.g., from ethanol or a hexane/toluene mixture) to obtain pure, solid this compound.

Product Characterization & Data

The final product should be characterized thoroughly to confirm its identity and purity. The following table summarizes the expected analytical data.

| Parameter | Expected Value / Observation |

| Appearance | Colorless to pale yellow solid |

| Melting Point | Specific to this compound; determined experimentally |

| ¹H NMR (CDCl₃) | Complex aromatic signals in the range of ~δ 7.5-9.0 ppm. A characteristic triplet and quartet for the ethyl group (CH₃ ~δ 1.4 ppm, CH₂ ~δ 3.1 ppm). |

| ¹³C NMR (CDCl₃) | Multiple signals in the aromatic region (~δ 120-135 ppm). Signals for the ethyl group (CH₂ ~δ 25 ppm, CH₃ ~δ 15 ppm). |

| Mass Spec (EI) | Expected molecular ion (M⁺) peak at m/z = 256.33. |

Safety and Handling

Critical Safety Notice: Chrysene and its derivatives are classified as polycyclic aromatic hydrocarbons and should be handled as potential carcinogens. All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin. All waste materials must be disposed of according to institutional guidelines for hazardous chemical waste.

Conclusion

The synthetic pathway detailed in this guide, centered on a strategic Wittig olefination and a regioselective Mallory photocyclization, presents a reliable and efficient method for producing isomerically pure this compound. This approach circumvents the selectivity issues inherent in methods like Friedel-Crafts acylation and provides a more direct route than some multi-step coupling strategies. By enabling the synthesis of this important molecule, this guide serves to support and advance critical research in toxicology, environmental science, and drug development.

References

-

Meier, S., et al. (2021). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 26(1), 134. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of chrysene derivatives. [Image]. Available at: [Link]

-

Jørgensen, K. B., & Joensen, M. (2008). Photochemical synthesis of chrysenols. Polycyclic Aromatic Compounds, 28(4-5), 362-372. Available at: [Link]

- Lakshman, M. K., et al. (1999). A new efficient route to the phenolic derivatives of chrysene and 5-methylchrysene, precursors to dihydrodiol and diol epoxide metabolites of chrysene and 5-methylchrysene, through Suzuki

An In-depth Technical Guide to 1-Ethylchrysene: Physicochemical Properties, Synthesis, Analysis, and Toxicological Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. They are ubiquitous environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. Chrysene (C₁₈H₁₂), a PAH with four fused benzene rings, is a known constituent of coal tar and creosote and is classified as a possible human carcinogen.[1][2][3] Alkylated PAHs (APAHs), such as 1-Ethylchrysene, are derivatives of parent PAHs with one or more alkyl groups attached to the aromatic core. These alkylated forms are of significant interest to the scientific community as they are often found in higher concentrations in petrogenic sources of contamination compared to their parent compounds and can exhibit different, sometimes greater, biological activity.[4] Understanding the properties and behavior of specific APAHs like this compound is crucial for accurate risk assessment and in the development of potential therapeutic or bioremediation strategies.

This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, a plausible synthetic route, detailed analytical methodologies for its detection and quantification, and a discussion of the toxicological implications of chrysene and its alkylated derivatives.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆ | Deduced |

| Molecular Weight | 256.34 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from parent compound[2] |

| Solubility | Expected to be poorly soluble in water | Inferred from parent compound[1][3] |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be > 5.7 | Inferred from parent compound[2] |

Note: The molecular weight is calculated based on the atomic weights of carbon (12.011 g/mol ) and hydrogen (1.008 g/mol ). The LogP value is an estimation based on the increased lipophilicity due to the addition of an ethyl group to the chrysene structure.

The addition of the ethyl group is expected to increase the lipophilicity of the molecule compared to the parent chrysene, which has a reported LogP of approximately 5.7.[2] This increased lipophilicity may affect its environmental fate, bioavailability, and interaction with biological systems.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not widely published. However, based on established methods for the synthesis of other alkylated chrysenes, a plausible synthetic route can be proposed. One such approach involves a Wittig reaction followed by photochemical cyclization, a method that has been successfully used for the regiospecific synthesis of methylchrysenes.[5]

A potential synthetic pathway for this compound is outlined below:

Caption: Plausible synthetic route for this compound.

Experimental Protocol (Hypothetical):

-

Synthesis of the Wittig Salt: 1-(Chloromethyl)naphthalene is reacted with triphenylphosphine in a suitable solvent like toluene under reflux conditions to form the corresponding phosphonium salt (Wittig salt).[5]

-

Wittig Reaction: The synthesized Wittig salt is then reacted with 2-ethylbenzaldehyde in the presence of a strong base, such as sodium hydroxide, to yield the stilbene derivative, 1-(2-(2-ethylphenyl)vinyl)naphthalene.[5]

-

Photochemical Cyclization: The resulting stilbene derivative is subjected to photochemical cyclization in the presence of an oxidizing agent, typically iodine, and irradiated with UV light. This step induces the formation of the chrysene ring system, yielding this compound.[6]

-

Purification: The final product would require purification, likely through column chromatography, to isolate the this compound from any unreacted starting materials or side products.[7]

Analytical Methodology

The identification and quantification of this compound, particularly in complex environmental or biological matrices, is best achieved using gas chromatography coupled with mass spectrometry (GC/MS). This technique offers the high resolution and sensitivity required for the analysis of PAHs and their alkylated derivatives.[4][8][9]

Caption: Analytical workflow for this compound.

Step-by-Step Analytical Protocol:

-

Sample Preparation:

-

Extraction: The initial step involves extracting the PAHs from the sample matrix. For solid samples like soil or tissue, Soxhlet extraction or pressurized liquid extraction are common methods. For water samples, solid-phase extraction (SPE) is often employed.[10]

-

Clean-up and Fractionation: The crude extract is then subjected to a clean-up procedure to remove interfering compounds. This is often achieved using column chromatography with silica gel or alumina. The cleaned extract can be further fractionated to separate the aliphatic and aromatic compounds.

-

-

Gas Chromatography (GC):

-

The prepared sample is injected into a gas chromatograph. A high-resolution capillary column, such as a DB-5ms, is typically used to separate the complex mixture of PAHs and their isomers based on their boiling points and affinities for the stationary phase.[8]

-

An optimized temperature program for the GC oven is crucial for achieving good separation of the various alkylated isomers.

-

-

Mass Spectrometry (MS):

-

As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is the most common ionization technique for PAH analysis.

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. For this compound, the molecular ion (m/z 256) would be a primary target ion for quantification, with other fragment ions used for confirmation.[8]

-

-

Quantification:

-

Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from certified reference standards.

-

The use of isotopically labeled internal standards is highly recommended to correct for any variations in extraction efficiency and instrument response.

-

Toxicological Considerations

The toxicological profile of this compound has not been extensively studied as an individual compound. However, research on the parent compound, chrysene, and other alkylated PAHs provides valuable insights into its potential health effects.

Chrysene itself is considered a potential human carcinogen.[3][11] The carcinogenicity of many PAHs is linked to their metabolic activation to reactive diol epoxides, which can form adducts with DNA, leading to mutations and potentially initiating cancer.[3]

Studies have indicated that the acute toxicity of PAHs can increase with increasing alkyl substitution on the aromatic nucleus.[3] Furthermore, alkylated PAHs are often more abundant in environmental matrices and can be more biologically active than their parent compounds. For instance, the metabolites of chrysene, such as 1,2-dihydrodiol and 1,2-diol-3,4-epoxide, have shown mutagenic activity.[3] It is plausible that this compound undergoes similar metabolic activation pathways, potentially leading to the formation of toxic and carcinogenic metabolites. Several epidemiological studies have linked exposure to mixtures containing chrysene, such as coke oven emissions and cigarette smoke, to an increased risk of lung cancer.[12]

Conclusion

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9171, Chrysene. [Link]

-

Diva-Portal.org. Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification of. 2014-12-29. [Link]

- Jørgensen, K. B., & Joensen, M. (2008). Photochemical synthesis of chrysenols.

- Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in molecular biology (Clifton, N.J.), 929, 93–138.

-

Agilent Technologies. Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. [Link]

- U.S. Environmental Protection Agency. (2001). Provisional Peer Reviewed Toxicity Values for Chrysene.

- Jørgensen, K. B., Brandsrud, M. A., & Borgen, G. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules (Basel, Switzerland), 27(23), 8593.

-

Wikipedia. Chrysene. [Link]

-

National Center for Biotechnology Information. Rapid and sensitive method for the simultaneous determination of PAHs and alkyl-PAHs in scrubber water using HS-SPME-GC–MS/MS. 2024-01-26. [Link]

- ResearchGate. (2018). Prediction of Critical Temperature and Pressure of Hydrocarbons Using Simple Molecular Properties.

-

ResearchGate. Synthesis of 4-ethylchrysene. [Link]

-

National Center for Biotechnology Information. Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]

- ResearchGate. (2016).

-

National Center for Biotechnology Information. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. [Link]

-

ResearchGate. PAHs and alkylated PAHs were identified by GCxGC-TOFMS. [Link]

-

Cedre.fr. Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. [Link]

-

CDC Stacks. CHRYSENE. [Link]

- ResearchGate. (2012). Prediction of physicochemical properties.

Sources

- 1. Chrysene CAS#: 218-01-9 [m.chemicalbook.com]

- 2. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toxicity of Chrysene_Chemicalbook [chemicalbook.com]

- 4. diva-portal.org [diva-portal.org]

- 5. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Rapid and sensitive method for the simultaneous determination of PAHs and alkyl-PAHs in scrubber water using HS-SPME-GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wwz.cedre.fr [wwz.cedre.fr]

- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 12. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Data of 1-Ethylchrysene: A Predictive and Comparative Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 1-Ethylchrysene, a polycyclic aromatic hydrocarbon (PAH) of interest in environmental and toxicological research. Due to the limited availability of direct experimental spectra for this compound, this guide employs a comparative and predictive approach. We will leverage detailed spectroscopic data from its parent compound, chrysene, and its close structural analog, 1-methylchrysene, to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral features of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the spectroscopic properties of alkylated PAHs.

Introduction: The Rationale for a Predictive Approach

Polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives are a significant class of organic compounds, often formed during the incomplete combustion of organic materials. Their prevalence in the environment and potential carcinogenicity necessitate reliable analytical methods for their identification and characterization. This compound, an ethyl-substituted derivative of chrysene, is one such compound of interest.

Spectroscopic techniques such as NMR, IR, and UV-Vis are indispensable tools for the structural elucidation of organic molecules. However, the synthesis and isolation of every individual PAH derivative for direct spectroscopic analysis is not always feasible. In such cases, a predictive approach, grounded in the well-established principles of spectroscopy and comparative analysis with closely related compounds, provides a scientifically sound and valuable alternative.

This guide will therefore present a detailed analysis of the spectroscopic data for chrysene and 1-methylchrysene. By understanding the fundamental spectral features of the chrysene core and the predictable effects of alkyl substitution, we can construct a reliable spectroscopic profile for this compound.

Molecular Structures

To visualize the structural relationships, the following diagram illustrates the molecular structures of chrysene, 1-methylchrysene, and the target compound, this compound.

Caption: Molecular structures of Chrysene, 1-Methylchrysene, and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum of chrysene is complex due to the coupling of its 12 protons. Alkyl substitution simplifies this region to some extent by breaking the molecule's symmetry.

Table 1: ¹H NMR Spectroscopic Data of Chrysene and 1-Methylchrysene

| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| Chrysene | 8.79 (d), 8.73 (d), 8.02 (m), 7.72 (m), 7.65 (m) | Aromatic Protons |

| 1-Methylchrysene | 8.7-7.5 (m) | Aromatic Protons |

| 2.7 (s) | -CH₃ |

Predicted ¹H NMR Spectrum of this compound:

The ¹H NMR spectrum of this compound is predicted to show characteristic signals for both the aromatic protons of the chrysene core and the protons of the ethyl substituent.

-

Aromatic Region (δ 7.5-8.8 ppm): Similar to 1-methylchrysene, the aromatic region will display a complex pattern of multiplets. The ethyl group at the C1 position will influence the chemical shifts of the neighboring protons, particularly the proton at C2, which is expected to be deshielded.

-

Ethyl Group:

-

Methylene Protons (-CH₂-): A quartet is expected around δ 2.8-3.0 ppm due to coupling with the adjacent methyl protons. The proximity to the aromatic ring will cause a downfield shift compared to a typical aliphatic methylene group.

-

Methyl Protons (-CH₃): A triplet is expected around δ 1.3-1.5 ppm due to coupling with the methylene protons.

-

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the chrysene ring are influenced by their position and the presence of substituents.

Table 2: ¹³C NMR Spectroscopic Data of Chrysene and 1-Methylchrysene

| Compound | Chemical Shift (δ, ppm) | Assignment |

| Chrysene | 132.2, 130.6, 128.6, 128.3, 127.3, 126.7, 126.4, 123.1, 121.2 | Aromatic Carbons |

| 1-Methylchrysene | ~120-135 | Aromatic Carbons |

| ~20 | -CH₃ |

Predicted ¹³C NMR Spectrum of this compound:

The ¹³C NMR spectrum of this compound will show signals for the 18 aromatic carbons and the 2 carbons of the ethyl group.

-

Aromatic Region (δ 120-140 ppm): The spectrum will exhibit a number of signals corresponding to the different carbon environments in the chrysene core. The carbon atom directly attached to the ethyl group (C1) will be shifted downfield due to the inductive effect of the alkyl group.

-

Ethyl Group:

-

Methylene Carbon (-CH₂-): A signal is expected in the range of δ 28-32 ppm.

-

Methyl Carbon (-CH₃): A signal is expected in the range of δ 13-16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Table 3: Key IR Absorption Bands for Chrysene

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 900-675 | Aromatic C-H out-of-plane bend |

Predicted IR Spectrum of this compound:

The IR spectrum of this compound will be dominated by the characteristic absorptions of the aromatic chrysene core, with additional bands arising from the ethyl substituent.

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): Weak to medium intensity bands characteristic of C-H bonds on an aromatic ring are expected.[1]

-

Aliphatic C-H Stretching (3000-2850 cm⁻¹): Medium to strong intensity bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group's methyl and methylene units will be present.[2]

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): Several sharp bands of variable intensity, characteristic of the chrysene ring system, will be observed.[3]

-

Aliphatic C-H Bending (1470-1370 cm⁻¹): Bending vibrations for the methyl and methylene groups of the ethyl substituent will appear in this region.

-

Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): Strong intensity bands in this region are diagnostic of the substitution pattern on the aromatic rings. The specific pattern for 1-substituted chrysene will be present.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of chrysene results in characteristic absorption bands in the UV-Vis region.

Table 4: UV-Vis Absorption Maxima (λmax) for Chrysene in Ethanol

| λmax (nm) |

| ~220 |

| ~258 |

| ~268 |

| ~320 |

| ~362 |

Predicted UV-Vis Spectrum of this compound:

The UV-Vis spectrum of this compound is expected to be very similar to that of chrysene and 1-methylchrysene. Alkyl substitution on a large PAH core generally has a minor effect on the electronic transitions. A small bathochromic (red) shift of the absorption maxima is anticipated due to the electron-donating nature of the ethyl group, which slightly perturbs the energy levels of the π-system.[4] The overall shape of the spectrum, with its characteristic multiple absorption bands, will be retained.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide. Specific instrument parameters should be optimized for the particular sample and instrument used.

NMR Spectroscopy

Caption: General workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

Caption: Workflow for IR sample preparation and analysis.

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄).

-

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure solvent or KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

UV-Vis Spectroscopy

Caption: General procedure for UV-Vis spectroscopic analysis.

-

Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1-1.0).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if a known concentration is used, calculate the molar absorptivity (ε).

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic data for this compound. By leveraging the experimental data of chrysene and 1-methylchrysene and applying fundamental spectroscopic principles, a reliable and comprehensive spectroscopic profile for this compound has been established. This information is critical for the identification and characterization of this and other alkylated PAHs in various scientific and industrial applications. The provided experimental protocols offer a foundation for the practical acquisition of such data.

References

-

PubChem. (n.d.). Chrysene. National Center for Biotechnology Information. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

-

Lutnæs, B. F., & Johansen, J. E. (2003). Characterization of all Six Mono-Methylchrysenes by NMR and MS. Polycyclic Aromatic Compounds, 23(4), 401–409. [Link]

-

PubChem. (n.d.). 1-Methylchrysene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of Ethylated Chrysenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological understanding of ethylated chrysenes. While chrysene and its methylated derivatives have been the subject of extensive research, ethylated chrysenes represent a less-explored class of polycyclic aromatic hydrocarbons (PAHs). This document traces the historical context of their synthesis, details modern synthetic protocols, and extrapolates their potential metabolic pathways and toxicological significance based on current knowledge of analogous compounds. It is designed to be a foundational resource for researchers in toxicology, environmental science, and drug development, highlighting both what is known and the critical knowledge gaps that remain.

Introduction: The Chrysene Backbone and the Significance of Alkylation

Chrysene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, first isolated from coal tar.[1] Like many PAHs, chrysene is a product of the incomplete combustion of organic materials and is found in coal tar, creosote, and tobacco smoke.[1][2] The parent compound, chrysene, is recognized as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[2] Its carcinogenicity is linked to its metabolic activation to reactive intermediates that can form covalent adducts with DNA, leading to mutations and potentially initiating cancer.[3]

Alkylation, the addition of an alkyl group to the aromatic core, can significantly alter the biological activity of PAHs. Methylated PAHs, for instance, are often found to be more potent carcinogens than their parent compounds.[4][5] This enhanced carcinogenicity is attributed to alterations in the electronic properties of the molecule, which can influence the metabolic pathways leading to the formation of ultimate carcinogens, such as diol epoxides.[3] Ethylated chrysenes, the subject of this guide, represent a logical extension of this principle, yet have received considerably less scientific attention.

Historical Perspective: The Dawn of Alkylated Chrysene Synthesis

The exploration of alkylated chrysenes has its roots in the early advancements of synthetic organic chemistry. A pivotal moment in the history of chrysene chemistry was the 1939 publication by W. E. Bachmann and W. S. Struve from the University of Michigan, titled "THE SYNTHESIS OF DERIVATIVES OF CHRYSENE".[6][7] This seminal work detailed the synthesis of 2-methylchrysene and 4-methylchrysene, laying the groundwork for the systematic investigation of how alkyl substitution on the chrysene scaffold influences its properties.[6]

While Bachmann and Struve's work was a landmark achievement, their 1939 paper did not describe the synthesis of any ethylated chrysenes.[6] The synthesis of these larger alkyl derivatives would come much later, reflecting the evolving capabilities and focus of synthetic organic chemistry. The methods for introducing an ethyl group were more complex than methylation and required the development of more sophisticated synthetic strategies.

Modern Synthesis of Ethylated Chrysene Isomers

The first comprehensive synthesis of all six isomeric ethylchrysenes (1-, 2-, 3-, 4-, 5-, and 6-ethylchrysene) was reported in 2011.[8] This work provided the scientific community with pure standards of each isomer, enabling detailed studies of their physical, chemical, and biological properties. The synthetic strategies employed are a testament to the advancements in organic synthesis since the pioneering work of Bachmann and Struve.

Synthesis of 2-, 3-, and 6-Ethylchrysene

These isomers are accessible through a common pathway starting with the Friedel-Crafts acetylation of chrysene. This reaction yields a mixture of 2-, 3-, and 6-acetylchrysenes, with the 6-isomer being the major product due to the higher reactivity of the C6 position.[8] The acetylated intermediates are then reduced to the corresponding ethyl derivatives using either the Wolff-Kishner or Clemmensen reduction.[8]

Experimental Protocol: Synthesis of 2-, 3-, and 6-Ethylchrysenes

-

Acetylation of Chrysene:

-

To a solution of chrysene in carbon disulfide, add acetyl chloride and aluminum trichloride.

-

Stir the reaction mixture at room temperature.

-

Quench the reaction with dilute hydrochloric acid and extract the products with an organic solvent.

-

Separate the isomeric acetylchrysenes using column chromatography.

-

-

Reduction of Acetylchrysenes:

-

Wolff-Kishner Reduction: Heat the acetylchrysene isomer with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.

-

Clemmensen Reduction: Reflux the acetylchrysene isomer with amalgamated zinc and concentrated hydrochloric acid.

-

Purify the resulting ethylchrysene isomer by crystallization or chromatography.

-

Synthesis of 1-, 4-, and 5-Ethylchrysene

The synthesis of these isomers requires a multi-step approach, starting from partially hydrogenated chrysene precursors.[8]

Experimental Protocol: Synthesis of 1-Ethylchrysene

-

Hydrogenation of Chrysene: Hydrogenate chrysene using a platinum oxide or palladium on carbon catalyst to obtain 1,2,3,4,5,6-hexahydrochrysene.

-

Oxidation to Ketone: Oxidize the hexahydrochrysene to 1-keto-1,2,3,4,5,6-hexahydrochrysene.

-

Grignard Reaction: React the ketone with ethylmagnesium bromide (CH₃CH₂MgBr) to form the corresponding tertiary alcohol.

-

Dehydration and Dehydrogenation: Dehydrate the alcohol using an acid catalyst (e.g., p-toluenesulfonic acid) and subsequently dehydrogenate the resulting mixture with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield this compound.[8]

A similar strategy is employed for the synthesis of 4- and 5-ethylchrysene, starting from the appropriate keto-hydrochrysene precursors.[3][9]

Metabolism and Carcinogenic Potential: An Extrapolation from Methylated Analogues

Direct experimental data on the metabolism and carcinogenicity of ethylated chrysenes is limited. However, the extensive body of research on chrysene and its methylated derivatives provides a strong foundation for predicting their biological activity.

Metabolic Activation of Chrysenes

The carcinogenicity of many PAHs is dependent on their metabolic activation to reactive electrophiles that can bind to cellular macromolecules like DNA.[10] The primary pathway for this activation involves cytochrome P450 enzymes, which introduce epoxide groups onto the aromatic rings.[11] These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. A second epoxidation of the dihydrodiol can lead to the formation of a highly reactive diol epoxide, which is often the ultimate carcinogen.[10]

For chrysene, the formation of a "bay-region" diol epoxide is considered a critical step in its activation to a carcinogen.[3] The bay region is a sterically hindered area of the molecule, and diol epoxides in this region are particularly reactive and mutagenic.

Caption: Proposed metabolic activation pathway of ethylated chrysenes.

The Influence of the Ethyl Group

Based on studies with methylchrysenes, the position of the ethyl group on the chrysene ring is expected to have a profound impact on its carcinogenic potential. For instance, 5-methylchrysene is a significantly more potent carcinogen than chrysene and its other methylated isomers.[4][5] This is attributed to the methyl group being located in the bay region, which is thought to enhance the formation or reactivity of the ultimate carcinogenic diol epoxide.[12]

It is plausible that ethylated chrysenes with an ethyl group in the bay region (e.g., 5-ethylchrysene) will also exhibit enhanced carcinogenicity compared to the parent compound and other isomers. The larger size of the ethyl group compared to a methyl group may introduce additional steric hindrance, potentially further influencing the conformation and reactivity of the diol epoxide and its interaction with DNA.

DNA Adduct Formation

The ultimate carcinogenic metabolites of PAHs, the diol epoxides, can react with the nucleophilic sites on DNA bases to form covalent adducts.[12] These adducts can distort the DNA helix, leading to errors during DNA replication and repair, which can result in mutations and the initiation of cancer.[13] Studies on methylchrysenes have identified specific DNA adducts and have correlated their formation with the mutagenic and carcinogenic activity of the parent compound.[12] It is highly probable that ethylated chrysenes are also capable of forming DNA adducts following metabolic activation. The specific nature and biological consequences of these adducts are a critical area for future research.

Caption: The cascade from metabolic activation to cancer initiation.

Analytical Methodologies

The analysis of ethylated chrysenes in complex environmental or biological matrices requires high-resolution analytical techniques due to the presence of numerous isomers of other PAHs.

Table 1: Analytical Techniques for Ethylated Chrysene Analysis

| Technique | Description | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds based on their boiling points and provides mass-to-charge ratio for identification. | Widely used for the detection and quantification of PAHs in environmental samples. |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity. Often coupled with fluorescence or UV detectors for sensitive detection of PAHs. | Effective for the separation of isomeric PAHs. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure of molecules. | Essential for the structural elucidation and confirmation of synthesized ethylchrysene isomers. |

Future Directions and Knowledge Gaps

While the synthesis of ethylated chrysenes has been achieved, our understanding of their biological effects remains largely speculative. To fully assess the risks associated with these compounds, further research is imperative in the following areas:

-

In vivo toxicological studies: Comprehensive studies in animal models are needed to determine the carcinogenic potential of each ethylchrysene isomer.

-

Metabolism studies: Detailed investigations into the metabolic pathways of ethylated chrysenes in vivo and in vitro are required to identify the specific metabolites, including the ultimate carcinogenic diol epoxides.

-

DNA adduct analysis: The identification and characterization of DNA adducts formed by ethylated chrysenes are crucial for understanding their genotoxic mechanisms.

-

Environmental occurrence: More research is needed to determine the prevalence of ethylated chrysenes in the environment, particularly in areas with high levels of PAH contamination.

Conclusion

The study of ethylated chrysenes is an emerging field with significant implications for environmental health and toxicology. Building upon the historical foundations of PAH chemistry, modern synthetic methods have provided the tools necessary to begin a thorough investigation of these compounds. By drawing parallels with their well-studied methylated counterparts, we can hypothesize about their likely metabolic fate and carcinogenic potential. However, it is the dedicated study of the ethylated chrysenes themselves that will ultimately provide the definitive answers needed to protect human health and the environment. This guide serves as a call to action for the scientific community to fill the existing knowledge gaps and to fully elucidate the discovery and history of these intriguing molecules.

References

-

Bachmann, W. E., & Struve, W. S. (1939). THE SYNTHESIS OF DERIVATIVES OF CHRYSENE. The Journal of Organic Chemistry, 04(4), 456–463. [Link]

-

Bachmann, W. E., & Struve, W. S. (1939). THE SYNTHESIS OF DERIVATIVES OF CHRYSENE. The Journal of Organic Chemistry. [Link]

-

Chen, H. C., et al. (2007). Synthesis of 4-ethylchrysene. ResearchGate. [Link]

-

Harvey, R. G., & Cho, H. (1976). Synthesis of 6-methylchrysene-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides. Carcinogenesis, 7(12), 2067–2070. [Link]

-

Hecht, S. S., et al. (1974). Carcinogenicity of methylchrysenes. Science, 186(4166), 829–831. [Link]

-

Hecht, S. S., et al. (1974). Carcinogenicity of methylchrysenes. PubMed. [Link]

-

Hecht, S. S., et al. (2011). Synthesis and Photoirradiation of Isomeric Ethylchrysenes by UVA Light Leading to Lipid Peroxidation. National Institutes of Health. [Link]

-

Melikian, A. A., et al. (1989). Identification of the major adducts formed by reaction of 5-methylchrysene anti-dihydrodiol-epoxides with DNA in vitro. PubMed. [Link]

-

Hecht, S. S., et al. (2011). Synthesis and photoirradiation of isomeric ethylchrysenes by UVA light leading to lipid peroxidation. PubMed. [Link]

-

Jørgensen, K. B., & Joensen, M. (2008). Photochemical synthesis of chrysenols. ResearchGate. [Link]

-

Pal, A., et al. (2015). Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells. PubMed. [Link]

-

Pharmaron. (n.d.). Metabolism. Retrieved from [Link]

-

Ribeiro, F. W., et al. (2023). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. MDPI. [Link]

-

Szeliga, J., & Dipple, A. (1998). DNA adduct formation by polycyclic aromatic hydrocarbon dihydrodiol epoxides. PubMed. [Link]

-

U.S. National Library of Medicine. (n.d.). CHRYSENE. National Center for Biotechnology Information. Retrieved from [Link]

-

Various Authors. (n.d.). DNA Adducts Formation by Carcinogens and P-postlabeling Determination. YouTube. [Link]

-

Wikipedia. (n.d.). Chrysene. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Methylchrysene. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (n.d.). CHRYSENE. Centers for Disease Control and Prevention. [Link]

-

Melikian, A. A., et al. (1989). Comparative tumor initiating activities of cyclopentano and methyl derivatives of 5-methylchrysene and chrysene. PubMed. [Link]

-

Taylor & Francis. (n.d.). Adducts – Knowledge and References. Retrieved from [Link]

Sources

- 1. Chrysene - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Carcinogenicity of methylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and photoirradiation of isomeric ethylchrysenes by UVA light leading to lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Synthesis and Photoirradiation of Isomeric Ethylchrysenes by UVA Light Leading to Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of the major adducts formed by reaction of 5-methylchrysene anti-dihydrodiol-epoxides with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to 1-Ethylchrysene: Properties, Metabolism, and Analytical Methodologies

This guide provides a comprehensive technical overview of 1-Ethylchrysene, a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. Synthesizing data from foundational research on its parent compound, chrysene, and related alkylated derivatives, this document offers researchers, scientists, and drug development professionals a detailed resource on its chemical characteristics, metabolic fate, toxicological implications, and the experimental protocols required for its study.

Introduction: The Significance of Alkylated Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. They are ubiquitous environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, oil, and wood.[1] While the toxicity of parent PAHs like benzo[a]pyrene and chrysene is well-documented, their alkylated derivatives, such as this compound, are also of significant interest. Alkylation can alter the physicochemical properties of PAHs, potentially influencing their environmental persistence, bioavailability, and toxicological profiles.[2] Understanding the specific characteristics of individual alkylated PAHs is therefore crucial for accurate risk assessment and for research into their mechanisms of action.

Physicochemical and Spectroscopic Profile of this compound

While specific experimental data for this compound is not extensively available, its properties can be reliably estimated based on data for the parent compound, chrysene, and other alkylated PAHs.

Physicochemical Properties

The introduction of an ethyl group to the chrysene backbone is expected to influence its physical properties. The following table summarizes the known properties of chrysene and provides estimated values for this compound.

| Property | Chrysene | This compound (Estimated) | Source |

| Molecular Formula | C₁₈H₁₂ | C₂₀H₁₆ | - |

| Molecular Weight | 228.29 g/mol | 256.34 g/mol | [3] |

| Appearance | Colorless to beige crystalline solid | Crystalline solid | [4] |

| Melting Point | 254 °C | Lower than chrysene | [3][5] |

| Boiling Point | 448 °C | Higher than chrysene | [3][5] |

| Water Solubility | 0.002 mg/L | Very low, likely lower than chrysene | [4] |

| log Kow | 5.91 | > 5.91 | [3] |

| Vapor Pressure | 6.3 x 10⁻⁹ mmHg at 25°C | Lower than chrysene | [3] |

Rationale for estimations: The addition of an alkyl group generally decreases the melting point due to a disruption of crystal lattice symmetry and increases the boiling point and octanol-water partition coefficient (log Kow) due to increased molecular weight and lipophilicity. Water solubility is expected to decrease with increasing lipophilicity.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and quantification of this compound.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 256. A significant fragment ion would likely be observed at m/z 241, corresponding to the loss of a methyl group (CH₃) via benzylic cleavage, a characteristic fragmentation pattern for ethyl-substituted aromatic compounds.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will display complex signals in the aromatic region (typically δ 7.5-9.0 ppm) characteristic of the chrysene ring system. The ethyl group will present as a triplet at approximately δ 1.4-1.6 ppm (CH₃) and a quartet at around δ 3.0-3.2 ppm (CH₂), with coupling between them.[7]

-

¹³C NMR: The carbon NMR spectrum will show a number of signals in the aromatic region (δ 120-140 ppm) for the chrysene core. The ethyl group carbons will appear in the aliphatic region, with the CH₂ carbon at approximately δ 25-30 ppm and the CH₃ carbon at δ 15-20 ppm.[8]

-

-

UV-Vis Spectroscopy: Like other PAHs, this compound is expected to exhibit a characteristic UV-Vis absorption spectrum with multiple bands in the range of 220-400 nm, arising from π-π* electronic transitions within the aromatic system.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic ethyl group (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Synthesis of this compound: An Experimental Protocol

A common and effective method for the synthesis of specific alkylated PAHs is a combination of the Wittig reaction and a photochemical cyclization (Mallory reaction).[10]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol

Step 1: Synthesis of the Stilbene Derivative via Wittig Reaction [11][12]

-

Wittig Salt Formation: In a round-bottom flask, dissolve 1-(chloromethyl)naphthalene and a slight molar excess of triphenylphosphine in anhydrous toluene. Reflux the mixture under a nitrogen atmosphere for 24 hours. Cool the reaction mixture to room temperature and collect the resulting white precipitate (the phosphonium salt) by filtration. Wash the salt with cold diethyl ether and dry under vacuum.

-

Ylide Generation: Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C. Add a stoichiometric amount of a strong base, such as n-butyllithium, dropwise. The formation of the deep red-colored ylide indicates a successful reaction.

-

Reaction with Aldehyde: To the ylide solution, add a solution of 2-ethylbenzaldehyde in anhydrous THF dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.

Step 2: Photochemical Cyclization to this compound [10]

-

Reaction Setup: Dissolve the purified stilbene derivative and a catalytic amount of iodine in a solvent such as cyclohexane in a quartz reaction vessel.

-

Irradiation: Deoxygenate the solution by bubbling with nitrogen for 30 minutes. Irradiate the solution with a high-pressure mercury lamp while maintaining a constant temperature (e.g., 20°C) with a cooling system.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess iodine. Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the final product, this compound, by column chromatography followed by recrystallization.

Metabolic Activation and Toxicological Profile

The toxicity of many PAHs, including chrysene and its derivatives, is linked to their metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA.[2]

Metabolic Pathways

The metabolism of this compound is expected to proceed through two primary pathways, analogous to other alkylated PAHs: the diol-epoxide pathway and the ortho-quinone pathway.[13]

Caption: Proposed metabolic pathways of this compound.

-

Diol-Epoxide Pathway: This is the classical pathway for PAH carcinogenesis. Cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, oxidize this compound to an epoxide. Epoxide hydrolase then converts the epoxide to a dihydrodiol. A second epoxidation by CYP enzymes, often in the sterically hindered "bay region" of the molecule, forms a highly reactive diol-epoxide. This ultimate carcinogen can then form covalent adducts with DNA, leading to mutations if not repaired.

-

Ortho-Quinone Pathway: This pathway involves the formation of phenols and catechols, which can be further oxidized to ortho-quinones by aldo-keto reductases (AKRs) or through autooxidation. These ortho-quinones are redox-active molecules that can generate reactive oxygen species (ROS), leading to oxidative DNA damage. They can also form DNA adducts.

Aryl Hydrocarbon Receptor (AhR) Activation

The induction of CYP1A1 and CYP1B1, the primary enzymes in PAH metabolism, is mediated by the Aryl Hydrocarbon Receptor (AhR).[14] this compound, like other PAHs, is expected to be an agonist for the AhR.[15][16] Upon binding, the ligand-AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1, thus upregulating its own metabolism.[14]

Toxicity and Carcinogenicity

-

Acute Toxicity: Specific LD50 data for this compound are not available. However, based on data for chrysene, the acute toxicity is expected to be low.[2]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified chrysene as "possibly carcinogenic to humans" (Group 2B).[5] Given that alkylation can sometimes enhance the carcinogenic potential of PAHs, it is prudent to handle this compound as a potential carcinogen. The formation of DNA adducts is a key initiating event in the carcinogenicity of PAHs.

Analytical Methodologies

The detection and quantification of this compound and its metabolites in biological and environmental matrices require sensitive and specific analytical methods.

Sample Preparation: Extraction from Biological Matrices

-

Tissue Homogenization: Homogenize tissue samples in a suitable buffer.

-

Enzymatic Hydrolysis: To release conjugated metabolites, treat the homogenate with β-glucuronidase and sulfatase.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Extract the deconjugated metabolites and parent compound using an organic solvent like hexane or by passing the sample through an SPE cartridge (e.g., C18).

-

Cleanup: Further purify the extract using silica gel or Florisil column chromatography to remove interfering lipids.[17]

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Instrumental Analysis: GC-MS/MS

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective method for the analysis of PAHs.[18][19]

-

Chromatographic Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 320°C) to ensure good separation of the PAHs.

-

Injection: Splitless injection to maximize sensitivity.

-

-

Mass Spectrometric Detection:

-

Ionization: Electron Ionization (EI).

-